(S)-tebuconazole is classified under the triazole group of fungicides. It is derived from the chemical reaction involving 1,2,4-triazole and various alkyl groups. The compound is sourced from synthetic processes that utilize specific precursors such as p-chlorobenzaldehyde and pinacolone, which contribute to its unique properties and efficacy against fungal pathogens.
The synthesis of (S)-tebuconazole typically involves several key steps:
The structural representation can be summarized as follows:
The primary chemical reactions involving (S)-tebuconazole include:
The mechanism by which (S)-tebuconazole exerts its fungicidal effects primarily involves:
Studies have shown that (S)-tebuconazole effectively reduces fungal growth rates significantly when applied at recommended dosages .
(S)-tebuconazole exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a pesticide and influence its application methods .
(S)-tebuconazole finds extensive applications in agriculture due to its broad-spectrum activity against various fungal pathogens affecting crops such as cereals, fruits, and vegetables. Specific applications include:
Furthermore, research continues into its environmental impact, degradation pathways, and potential uses in integrated pest management strategies .
The (S)-tebuconazole enantiomer induces unfolded protein response (UPR) activation in mammalian cells by disrupting ER proteostasis. In bovine mammary epithelial cells (MAC-T), exposure triggers dose-dependent upregulation of key ER stress markers:
This ER proteostasis collapse activates caspase-3/8 cleavage and BAX-mediated mitochondrial permeabilization, creating a feed-forward loop between ER and mitochondrial apoptosis [2]. Mechanistically, (S)-tebuconazole impairs disulfide bond formation via PDI (Protein Disulfide Isomerase) inhibition, leading to aberrant protein aggregation. Subsequent C/EBP homologous protein (CHOP) induction suppresses anti-apoptotic Bcl-2 expression, committing cells to apoptosis. In MAC-T cells, this pathway reduced milk protein synthesis genes (CSN1S1, LALBA) by 60–75%, indicating tissue-specific functional impairment [1] [2].
Table 1: ER Stress Biomarkers in Bovine Mammary Epithelial Cells After (S)-Tebuconazole Exposure
Biomarker | Function | Fold Change (200 µM) | Consequence |
---|---|---|---|
GRP78/BiP | ER chaperone | 3.2× ↑ | Unfolded protein response activation |
CHOP | Pro-apoptotic transcription factor | 4.5× ↑ | Bcl-2 suppression |
Cleaved caspase-3 | Executioner caspase | 5.1× ↑ | Apoptosis execution |
ERO1-Lα | Oxidative folding catalyst | 2.8× ↑ | Hyperoxidization of ER lumen |
(S)-Tebuconazole disrupts mitochondrial electron transport in cardiomyocytes, generating superoxide radicals that initiate cascading damage:
This oxidative milieu activates p53/p21-mediated DNA damage response, confirmed via comet assays showing 4.9× elevated tail moments. Mitochondrial permeability transition pore opening follows, releasing cytochrome c and activating caspase-9-dependent apoptosis [3]. Crucially, pretreatment with N-acetylcysteine (ROS scavenger) reduces DNA fragmentation by 72% and apoptosis by 68%, confirming ROS as the primary instigator [3] [5]. Stereospecific differences show the (S)-enantiomer generates 1.7× more ROS than the (R)-form at equimolar concentrations, implicating chirality in redox toxicity.
In hepatic systems, (S)-tebuconazole dysregulates PPARα/SREBP-1c signaling, shifting lipid homeostasis toward accumulation:
This metabolic reprogramming mirrors NAFLD progression in vertebrates. In vitro, human HepG2 cells exposed to (S)-tebuconazole show mitochondrial β-oxidation suppression (47% decrease) coupled with de novo lipogenesis activation. In silico molecular docking reveals direct binding of (S)-tebuconazole to the ligand-binding domain of PPARγ (binding affinity: −8.9 kcal/mol), promoting adipogenic gene expression [3] [9].
Table 2: Hepatic Lipid Metabolic Disruption by (S)-Tebuconazole
Process Affected | Key Molecular Targets | Direction of Change | Functional Outcome |
---|---|---|---|
De novo lipogenesis | SREBP-1c, FASN, ACC | 2.3–3.1× ↑ | Increased triglyceride synthesis |
Fatty acid β-oxidation | CPT1A, ACOX1, PPARα | 1.8–2.4× ↓ | Reduced lipid catabolism |
Cholesterol homeostasis | HMGCR, LDLR | 2.1× ↑ | Hypercholesterolemia |
Adipocyte differentiation | PPARγ, C/EBPα | 3.5× ↑ | Ectopic lipid droplet formation |
(S)-Tebuconazole acts as a potent aromatase (CYP19A1) inhibitor, disrupting steroidogenic pathways across vertebrates:
In life-stage exposures, zebrafish developed male-biased sex ratios (76.4% males at 1.84 mg/L) due to suppressed cyp19a1a transcription during gonadal differentiation. This anti-estrogenic activity impaired vitellogenin synthesis and reduced egg production by 57.8% [4] [9]. Mechanistically, (S)-tebuconazole binds lanosterol 14α-demethylase (CYP51) and aromatase (CYP19) with higher affinity than (R)-tebuconazole, inhibiting the conversion of androgens to estrogens. In fetal rat testes, this caused Leydig cell hypertrophy and reduced testosterone synthesis genes (Star, Cyp11a1) by 40–60% [7] [9].
(S)-Tebuconazole induces DNA strand breaks and epigenetic dysregulation in invertebrates and aquatic species:
Notably, oxidative DNA lesions (8-OHdG) increased 4.2-fold in earthworm coelomocytes, linking ROS to genotoxicity. Chromatin immunoprecipitation assays revealed histone H3K9 hypermethylation at tumor suppressor loci (p53, p21), silencing DNA repair mechanisms. In zebrafish, developmental exposure altered gonadal DNA methyltransferase (dnmt1, dnmt3) expression by 2.4–3.8×, causing transgenerational fertility defects [5] [9] [10].
Table 3: Genotoxic and Transcriptional Effects in Non-Target Organisms
Organism | Genotoxic Endpoint | Magnitude of Change | Key Pathways Affected |
---|---|---|---|
Earthworm (Eisenia fetida) | DNA strand breaks | 4.9× ↑ | MAPK signaling, P450 detoxification |
Zebrafish embryos | γH2AX foci formation | 3.1× ↑ | p53/p21 pathway activation |
Soil microbiota | Comet assay tail intensity | 3.7× ↑ | Oxidative stress response |
Bovine epithelial cells | Chromatin hypermethylation | 2.8× ↑ | ER stress-apoptosis crosstalk |
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